molecular formula C10H9ClN2O B12043495 6-Chloro-4-ethoxyquinazoline CAS No. 7505-75-1

6-Chloro-4-ethoxyquinazoline

Cat. No.: B12043495
CAS No.: 7505-75-1
M. Wt: 208.64 g/mol
InChI Key: ZBDPLPRMJBHVSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative. Another method involves the condensation of anthranilic acid with excess formamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

7505-75-1

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

6-chloro-4-ethoxyquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3

InChI Key

ZBDPLPRMJBHVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

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